Dimethyl {2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}propanedioate
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Overview
Description
DIMETHYL 2-[2-(4-BROMOBENZOYL)-1-(4-CHLOROPHENYL)BUTYL]MALONATE is an organic compound with a complex structure featuring bromobenzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[2-(4-BROMOBENZOYL)-1-(4-CHLOROPHENYL)BUTYL]MALONATE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 4-chlorophenylbutyl malonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[2-(4-BROMOBENZOYL)-1-(4-CHLOROPHENYL)BUTYL]MALONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine and chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different halogen atoms replacing the original bromine or chlorine.
Scientific Research Applications
DIMETHYL 2-[2-(4-BROMOBENZOYL)-1-(4-CHLOROPHENYL)BUTYL]MALONATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which DIMETHYL 2-[2-(4-BROMOBENZOYL)-1-(4-CHLOROPHENYL)BUTYL]MALONATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 4-BENZYL-1-(4-BROMOBENZOYL)-4H-PYRROLO[1,2-A]BENZIMIDAZOLE-2,3-DICARBOXYLATE
- DIMETHYL 2-(4-BROMOBENZOYL)-1-(4-CHLOROPHENYL)BUTYL MALONATE
Uniqueness
DIMETHYL 2-[2-(4-BROMOBENZOYL)-1-(4-CHLOROPHENYL)BUTYL]MALONATE is unique due to its specific combination of bromobenzoyl and chlorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H22BrClO5 |
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Molecular Weight |
481.8 g/mol |
IUPAC Name |
dimethyl 2-[2-(4-bromobenzoyl)-1-(4-chlorophenyl)butyl]propanedioate |
InChI |
InChI=1S/C22H22BrClO5/c1-4-17(20(25)14-5-9-15(23)10-6-14)18(13-7-11-16(24)12-8-13)19(21(26)28-2)22(27)29-3/h5-12,17-19H,4H2,1-3H3 |
InChI Key |
ACMUTRQCLIARHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)OC)C(=O)OC)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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